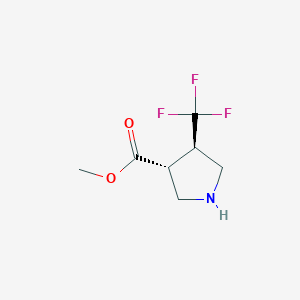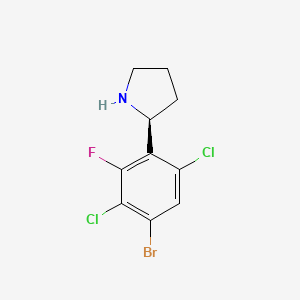
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 4-bromo-3,6-dichloro-2-fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,6-dichloro-2-fluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes halogenation and subsequent coupling reactions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Bromo-3,6-dichlorophenyl)pyrrolidine
- (S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine
- (S)-2-(3,6-Dichloro-2-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine is unique due to the presence of multiple halogen atoms, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C10H9BrCl2FN |
|---|---|
Molecular Weight |
312.99 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9BrCl2FN/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI Key |
BURNYPFWWANFRF-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=C(C=C2Cl)Br)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2Cl)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)

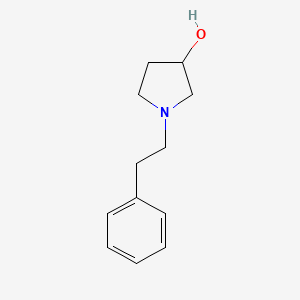

![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
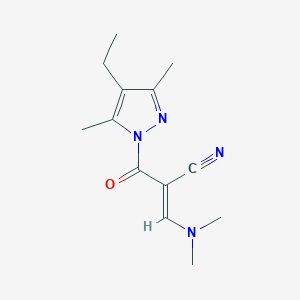
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
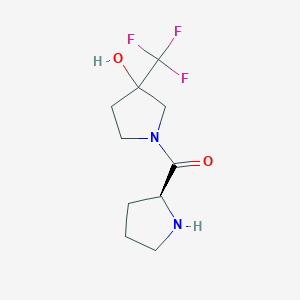

![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
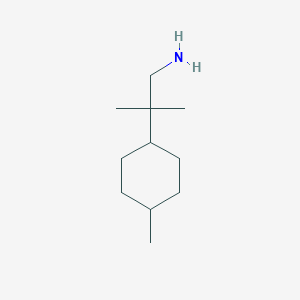
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)

